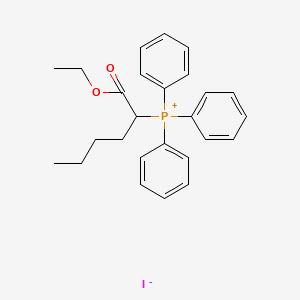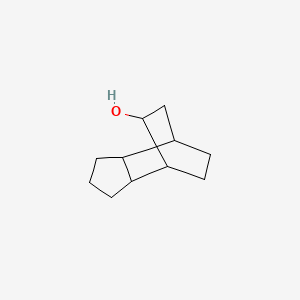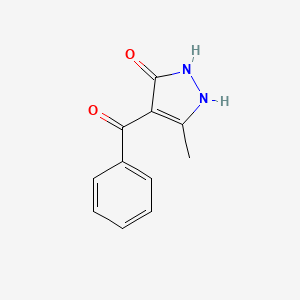
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, a hydroxyl group, and a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypropan-2-yl prop-2-enoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: The prop-2-enoate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Addition: Electrophiles like hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like chloroform or carbon tetrachloride.
Major Products:
Substitution: Hydroxyl, amino, or thiol derivatives.
Oxidation: Carbonyl compounds.
Addition: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in biochemical assays to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The hydroxyl group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical reactions. The prop-2-enoate moiety can engage in addition reactions with electrophiles, leading to the formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-hydroxypropan-2-one: Similar structure but lacks the prop-2-enoate moiety.
3-Bromo-2-hydroxypropanoic acid: Contains a carboxylic acid group instead of the prop-2-enoate moiety.
1-Bromo-2-hydroxypropane: Lacks the prop-2-enoate moiety and has a simpler structure.
Uniqueness: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is unique due to the presence of both a bromine atom and a prop-2-enoate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
64181-77-7 |
|---|---|
Molekularformel |
C6H9BrO3 |
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
(1-bromo-3-hydroxypropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C6H9BrO3/c1-2-6(9)10-5(3-7)4-8/h2,5,8H,1,3-4H2 |
InChI-Schlüssel |
AEYZOUWQDDWWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(CO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
sulfanium bromide](/img/structure/B14508377.png)


![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)

![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)





